4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone is a complex organic compound featuring a cyclohexanone core with a hydroxyphenyl and pyrrolidinyl propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone typically involves multi-step organic reactions. One common approach is the condensation of cyclohexanone with a suitable phenyl and pyrrolidinyl propyl precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with similar structural features.
Pyrrolidinyl benzonitrile derivatives: Compounds with pyrrolidinyl groups that exhibit similar biological activities.
Uniqueness
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone is unique due to its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties
Biological Activity
4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one, also known by its CAS number 84024-53-3, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various biological systems, and relevant case studies.
The molecular formula of the compound is C19H29NO2 with a molecular weight of approximately 303.44 g/mol. The compound features a cyclohexanone core with a hydroxyl group and a pyrrolidine ring, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H29NO2 |
Molecular Weight | 303.44 g/mol |
CAS Number | 84024-53-3 |
LogP | 2.849 |
PSA (Polar Surface Area) | 43.7 Ų |
The compound exhibits its biological effects primarily through modulation of G-protein-coupled receptors (GPCRs), which are critical targets in drug development. GPCRs play vital roles in signal transduction and are implicated in numerous physiological processes. The specific interactions of this compound with GPCRs remain an area of active research, but preliminary studies suggest potential allosteric modulation capabilities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole-containing compounds, which may extend to this compound. For instance, related pyrrole derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
Study 1: Antibacterial Efficacy
In vitro evaluations demonstrated that derivatives similar to the target compound exhibited potent antibacterial activity. A study reported that certain pyrrole benzamide derivatives had MIC values as low as 3.125 µg/mL against Staphylococcus aureus, suggesting that modifications in the structure could enhance antibacterial efficacy .
Study 2: GPCR Modulation
A study on the allosteric modulation of class A GPCRs indicated that compounds with similar structures could effectively alter receptor activity without directly competing with endogenous ligands . This opens avenues for developing therapeutics that leverage allosteric sites for more refined control over receptor signaling.
Properties
CAS No. |
84024-53-3 |
---|---|
Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-(1-hydroxy-1-phenyl-3-pyrrolidin-1-ylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H27NO2/c21-18-10-8-17(9-11-18)19(22,16-6-2-1-3-7-16)12-15-20-13-4-5-14-20/h1-3,6-7,17,22H,4-5,8-15H2 |
InChI Key |
NNZIMZHJYUVMCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(C2CCC(=O)CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.